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Compound of Interest

Compound Name:
(9H-Fluoren-9-yl)methyl decyl(2-

oxoethyl)carbamate

Cat. No.: B123360 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

the structural characteristics of synthetic intermediates is paramount. This guide provides a

comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for Fmoc-decyl-aminoacetaldehyde, a key intermediate in the

synthesis of the lipoglycopeptide antibiotic Telavancin.

While direct experimental data for Fmoc-decyl-aminoacetaldehyde is not readily available in the

reviewed scientific literature, this guide extrapolates the expected spectroscopic and

spectrometric features based on the analysis of structurally similar compounds and established

principles of chemical analysis. This guide also presents standardized experimental protocols

for acquiring such data, enabling researchers to effectively characterize this and other N-Fmoc

protected long-chain aminoaldehydes.

Comparative Data Analysis
To provide a framework for the characterization of Fmoc-decyl-aminoacetaldehyde, a

comparison with other well-characterized Fmoc-protected amino acids and related compounds

is presented. The expected data for the target compound is inferred from these comparisons.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

expected ¹H and ¹³C NMR chemical shifts for Fmoc-decyl-aminoacetaldehyde are summarized

below, alongside data for comparable Fmoc-protected amino acids.

Table 1: Comparative ¹H NMR Data (in ppm)

Proton Assignment
Expected for Fmoc-
decyl-
aminoacetaldehyde

Fmoc-Gly-OH
(Typical)

Fmoc-Ala-OH
(Typical)

Aldehyde (-CHO) ~9.5 (s) - -

Fmoc Aromatic (CH) 7.8-7.3 (m) 7.8-7.3 (m) 7.8-7.3 (m)

Fmoc CH ~4.2 (t) ~4.2 (t) ~4.3 (t)

Fmoc CH₂ ~4.4 (d) ~4.4 (d) ~4.4 (d)

N-CH₂ (adjacent to

NH)
~3.4 (t) ~3.9 (d) -

N-CH₂ (adjacent to

C=O)
- - ~4.1 (q)

Decyl Chain (-CH₂-) 1.5-1.2 (br m) - -

Decyl Chain (-CH₃) ~0.9 (t) - ~1.4 (d)

NH ~5.5 (br s) ~5.7 (br s) ~5.3 (br d)

Table 2: Comparative ¹³C NMR Data (in ppm)
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Carbon
Assignment

Expected for Fmoc-
decyl-
aminoacetaldehyde

Fmoc-Gly-OH
(Typical)

Fmoc-Ala-OH
(Typical)

Aldehyde (C=O) ~200 - -

Fmoc Carbonyl (C=O) ~156 ~157 ~156

Fmoc Aromatic (C)
144, 141, 128, 127,

125, 120

144, 141, 128, 127,

125, 120

144, 141, 128, 127,

125, 120

Fmoc CH ~47 ~47 ~47

Fmoc CH₂ ~67 ~67 ~67

N-CH₂ (adjacent to

NH)
~45 ~44 -

N-CH₂ (adjacent to

C=O)
- - ~50

Decyl Chain (-CH₂-) 32, 29, 27, 22 - -

Decyl Chain (-CH₃) ~14 - ~19

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

a molecule. For Fmoc-decyl-aminoacetaldehyde (Molecular Formula: C₂₇H₃₅NO₃), the

expected monoisotopic mass is approximately 421.26 g/mol .

Table 3: Expected Mass Spectrometry Data for Fmoc-decyl-aminoacetaldehyde
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Ion Expected m/z Notes

[M+H]⁺ ~422.27

Protonated molecular ion,

expected to be the base peak

in Electrospray Ionization

(ESI).

[M+Na]⁺ ~444.25
Sodiated adduct, commonly

observed in ESI-MS.

[M-C₁₅H₁₀O₂]⁺ (Loss of Fmoc) ~199.18

A characteristic fragment

resulting from the loss of the

dibenzofulvene and CO₂ from

the Fmoc group. This is a

common fragmentation

pathway for Fmoc-protected

compounds.

Further Fragments Variable

Fragmentation of the decyl

chain and the

aminoacetaldehyde moiety

would produce a series of

smaller ions.

Experimental Protocols
Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for

reproducible results.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh 5-10 mg of the purified Fmoc-decyl-aminoacetaldehyde.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-

d₆).

Transfer the solution to a 5 mm NMR tube.
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¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26

ppm).

¹³C NMR Acquisition:

Spectrometer: Same as for ¹H NMR.

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise

ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry Protocol (Electrospray Ionization -
ESI)

Sample Preparation:

Prepare a stock solution of Fmoc-decyl-aminoacetaldehyde in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of

acetonitrile and water containing 0.1% formic acid to facilitate protonation.

Instrumentation and Parameters:

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument.

Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Desolvation Gas Flow: Adjusted to instrument specifications.

Mass Range: m/z 100-1000.

Tandem MS (MS/MS) for Fragmentation Analysis:

Select the [M+H]⁺ ion as the precursor ion.

Apply collision-induced dissociation (CID) with varying collision energies to induce

fragmentation.

Analyze the resulting product ion spectrum to identify characteristic fragment ions.

Workflow and Pathway Diagrams
To visually represent the processes involved in the analysis and the relationships between the

chemical entities, the following diagrams are provided.
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Experimental workflow for the characterization of Fmoc-decyl-aminoacetaldehyde.
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Proposed primary fragmentation pathway for Fmoc-decyl-aminoacetaldehyde in ESI-MS/MS.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of Fmoc-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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